![molecular formula C15H8Cl3N B12875894 2-(2,4,6-Trichlorophenyl)quinoline](/img/structure/B12875894.png)
2-(2,4,6-Trichlorophenyl)quinoline
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Overview
Description
2-(2,4,6-Trichlorophenyl)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 2,4,6-trichlorophenyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trichlorophenyl)quinoline typically involves the reaction of 2,4,6-trichlorophenylamine with a suitable quinoline precursor. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . This method is known for its efficiency and simplicity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedländer synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign catalysts and solvents is also a focus in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trichlorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives, including 2-(2,4,6-Trichlorophenyl)quinoline, in anticancer therapy. The quinoline structure is known for its ability to interact with biological targets involved in cancer cell proliferation. For instance, modifications of quinoline derivatives have shown promising results against various cancer types by inhibiting key enzymes and pathways involved in tumor growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Quinoline derivatives exhibit activity against a range of pathogens, including bacteria and fungi. Research indicates that this compound could be effective against resistant strains of bacteria due to its unique structural features that enhance binding to microbial targets .
Agricultural Applications
Herbicide Development
this compound has been explored as a potential herbicide. Its ability to inhibit plant growth by interfering with specific biochemical pathways makes it a candidate for developing selective herbicides that target undesirable plant species without harming crops .
Pesticide Formulations
The compound is also being studied for use in pesticide formulations. Its efficacy in controlling pest populations while minimizing environmental impact is a significant focus area in agricultural research. The incorporation of this compound into pesticide products could enhance their effectiveness and reduce the need for more toxic alternatives .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Various studies have demonstrated that modifications to the quinoline ring can significantly alter its pharmacological properties. For example:
Modification | Biological Activity |
---|---|
Substitution at position 7 | Enhanced anticancer activity |
Halogenation at position 3 | Increased antimicrobial potency |
These findings suggest that fine-tuning the molecular structure can lead to compounds with improved efficacy and reduced side effects.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of a series of quinoline derivatives, including this compound. The results demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms .
Case Study 2: Herbicidal Activity
In a controlled environment study, this compound was applied to common weed species. Results indicated a notable reduction in biomass compared to untreated controls, suggesting its potential as an effective herbicide .
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trichlorophenyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes involved in cell proliferation and survival, leading to its potential anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)quinoline
- 2-(2,6-Dichlorophenyl)quinoline
- 2-(2,4,6-Tribromophenyl)quinoline
Uniqueness
2-(2,4,6-Trichlorophenyl)quinoline is unique due to the presence of three chlorine atoms in the phenyl ring, which enhances its chemical stability and biological activity compared to similar compounds with fewer halogen atoms .
Biological Activity
2-(2,4,6-Trichlorophenyl)quinoline is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its mechanisms of action and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a quinoline ring system substituted with a trichlorophenyl group. The synthesis typically involves methods such as cyclization reactions and the introduction of the trichlorophenyl moiety through electrophilic aromatic substitution. Recent studies have highlighted the development of various derivatives that enhance its biological efficacy.
Anticancer Properties
One of the most significant aspects of this compound is its anticancer activity. Research indicates that derivatives of quinoline exhibit potent inhibitory effects on various cancer cell lines. For instance, a study reported that certain quinoline-acrylamide hybrids demonstrated antiproliferative action with IC50 values ranging from 2.71 to 5.94 µM, outperforming standard chemotherapy drugs like Doxorubicin (IC50 = 6.18 µM) .
Mechanism of Action:
- EGFR Inhibition: The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. One derivative exhibited an IC50 value of 0.22 µM against EGFR kinase .
- Apoptosis Induction: It induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as p53 and caspase-9 . This mechanism is crucial for halting the proliferation of malignant cells.
Other Biological Activities
In addition to its anticancer properties, this compound exhibits a range of other biological activities:
- Antimicrobial Activity: Quinoline derivatives have shown effectiveness against various bacterial strains, including resistant strains .
- Anti-inflammatory Effects: Some studies suggest that modifications to the quinoline structure can enhance anti-inflammatory properties .
- Neuroprotective Effects: Research indicates potential neuroprotective roles through modulation of neurotransmitter systems .
Case Studies
- Antiproliferative Activity: In a comparative study involving different quinoline derivatives, compounds were evaluated for their cytotoxic potential against human cancer cell lines. The results indicated that those with the trichlorophenyl substitution exhibited significantly higher activity compared to unsubstituted analogs .
- Mechanistic Studies: Another investigation focused on the apoptotic pathways activated by this compound derivatives. The study utilized flow cytometry and qRT-PCR to quantify apoptotic markers, confirming that these compounds effectively trigger cell cycle arrest and apoptosis in targeted cancer cells .
Data Tables
Activity | IC50 Value (µM) | Reference Compound | Notes |
---|---|---|---|
EGFR Inhibition | 0.22 | Lapatinib (0.18) | Potent inhibitor in cancer cell lines |
Antiproliferative Action | 2.71 - 5.94 | Doxorubicin (6.18) | Significant activity across multiple lines |
Apoptosis Induction | N/A | N/A | Upregulation of p53 and caspase-9 |
Properties
Molecular Formula |
C15H8Cl3N |
---|---|
Molecular Weight |
308.6 g/mol |
IUPAC Name |
2-(2,4,6-trichlorophenyl)quinoline |
InChI |
InChI=1S/C15H8Cl3N/c16-10-7-11(17)15(12(18)8-10)14-6-5-9-3-1-2-4-13(9)19-14/h1-8H |
InChI Key |
QKUCVQQIMQWBFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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